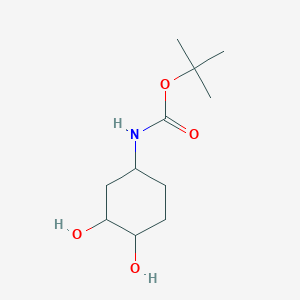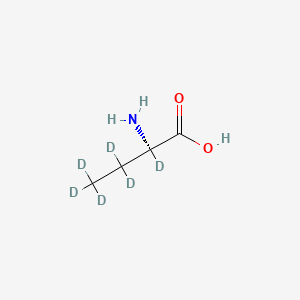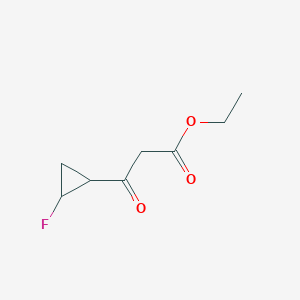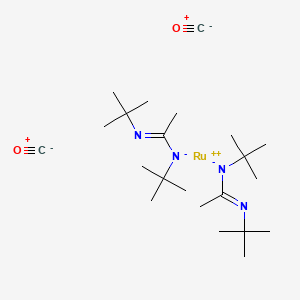
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) is a complex organometallic compound It is known for its unique structure, which includes a ruthenium center coordinated with carbon monoxide and a tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) typically involves the reaction of a ruthenium precursor with tert-butyl isocyanide and carbon monoxide. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include moderate temperatures and the presence of a base to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ruthenium(3+) complex, while substitution reactions can produce a variety of new complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) is used as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions that are challenging with other catalysts .
Biology and Medicine
While specific applications in biology and medicine are less documented, organometallic compounds like this one are often explored for their potential in drug development and as imaging agents due to their unique properties .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved conductivity or catalytic activity .
Mechanism of Action
The mechanism by which tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination can activate the substrates, making them more reactive and facilitating the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ruthenium complexes with different ligands, such as:
- Ruthenium(2+) complexes with phosphine ligands
- Ruthenium(2+) complexes with nitrogen-based ligands
Uniqueness
What sets tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) apart is its unique ligand structure, which provides distinct reactivity and selectivity in catalytic applications. This makes it a valuable compound for specific chemical transformations that are challenging with other catalysts .
Properties
Molecular Formula |
C22H42N4O2Ru |
|---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) |
InChI |
InChI=1S/2C10H21N2.2CO.Ru/c2*1-8(11-9(2,3)4)12-10(5,6)7;2*1-2;/h2*1-7H3;;;/q2*-1;;;+2 |
InChI Key |
QOTPFYAVSNZFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[C-]#[O+].[C-]#[O+].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


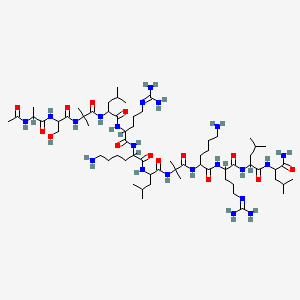
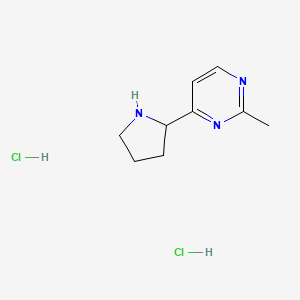
![2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B12308066.png)

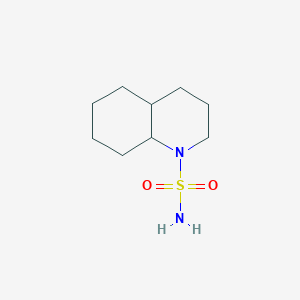
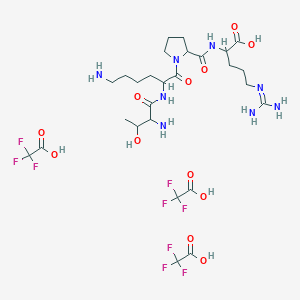
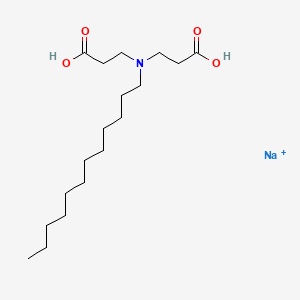
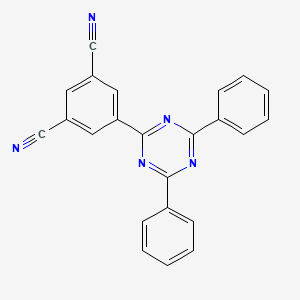
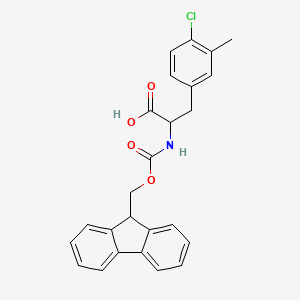
![5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
![7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B12308088.png)
